molecular formula C19H16N2O2 B10889746 2-Hydroxy-1-naphthaldehyde phenylacetic acid hydrazone CAS No. 34334-88-8

2-Hydroxy-1-naphthaldehyde phenylacetic acid hydrazone

Cat. No.: B10889746
CAS No.: 34334-88-8
M. Wt: 304.3 g/mol
InChI Key: RYDNMKPRFMVSEJ-DEDYPNTBSA-N
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Description

N’~1~-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is derived from 2-hydroxy-1-naphthaldehyde and 2-phenylacetic acid hydrazide, forming a Schiff base. Schiff bases are known for their versatility and have been widely studied for their biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-phenylacetic acid hydrazide. The reaction is usually carried out in an ethanol solution, where the two reactants are mixed and refluxed at around 70°C for several hours. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base into the corresponding amine.

    Substitution: The hydroxyl group on the naphthalene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Mechanism of Action

The mechanism of action of N’~1~-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE involves its ability to form stable complexes with metal ions, which can enhance its biological activity. The compound can interact with various molecular targets, including enzymes and DNA, leading to its antimicrobial and anticancer effects . The Schiff base structure allows for the formation of hydrogen bonds and other interactions that stabilize these complexes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE is unique due to its specific combination of a naphthalene ring with a phenylacetic acid hydrazide moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-Hydroxy-1-naphthaldehyde phenylacetic acid hydrazone (HNP) is an organic compound notable for its diverse biological activities. This compound is synthesized through the condensation reaction between 2-hydroxy-1-naphthaldehyde and phenylacetic acid hydrazide, resulting in a hydrazone structure that enhances its reactivity and interaction with biological targets. The presence of functional groups such as hydroxyl and hydrazone significantly contributes to its pharmacological properties.

Chemical Structure and Synthesis

The molecular formula of HNP is C19_{19}H16_{16}N2_2O2_2. The structure includes a naphthalene ring, a hydroxyl group, and an aldehyde moiety, which are critical for its biological activity. The synthesis typically yields moderate to high amounts depending on specific reaction conditions.

Antimicrobial Properties

HNP exhibits significant antimicrobial activity against various pathogens. Studies have reported that derivatives of HNP can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For instance, compounds similar to HNP have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 64 to 512 µg/mL .

Antitumor Activity

Research indicates that HNP has promising antitumor properties. It has been evaluated against several cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer drug. In vitro studies have revealed that HNP can induce apoptosis in cancer cells, which is a critical mechanism for cancer treatment .

Antimalarial Effects

HNP has also been tested for its antimalarial activity against Plasmodium falciparum, the causative agent of malaria. Certain derivatives have shown effectiveness against both chloroquine-sensitive and chloroquine-resistant strains, highlighting their potential role in malaria therapy .

The biological activity of HNP can be attributed to several mechanisms:

  • Metal Ion Coordination : HNP can form stable complexes with transition metals, enhancing its reactivity and biological effectiveness. For example, complexes formed with manganese and copper have shown increased catalytic properties and biological activity.
  • Hydrogen Bonding : The presence of hydroxyl groups facilitates hydrogen bonding interactions, which enhance the compound's binding affinity to biological targets .
  • Oxidation-Reduction Reactions : As a hydrazone, HNP can participate in various redox reactions, contributing to its antimicrobial and antitumor activities.

Comparative Analysis with Similar Compounds

To better understand the unique properties of HNP, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Properties
2-Hydroxy-1-naphthaldehyde benzoic acid hydrazoneSimilar naphthalene coreExhibits strong fluorescence properties
BenzoylhydrazonesContains benzoyl groupKnown for antimicrobial properties
2-Hydroxy-1-naphthaldehyde mandelic acid hydrazoneSimilar synthesis pathwayPotentially different biological activities

This table illustrates how variations in substituents and functional groups can influence the biological behavior of related compounds.

Case Studies

Several case studies have explored the efficacy of HNP and its derivatives:

  • Antimicrobial Efficacy : A study demonstrated that HNP derivatives exhibited potent antimicrobial activity against clinical isolates of bacteria, suggesting their utility in treating infections caused by resistant strains.
  • Antitumor Activity Assessment : In vitro assays on various cancer cell lines revealed that HNP induced significant cytotoxicity. The study utilized MTT assays to quantify cell viability post-treatment.
  • Antimalarial Screening : Research involving the testing of HNP derivatives against Plasmodium falciparum showed promising results, indicating potential use in malaria treatment regimens.

Properties

CAS No.

34334-88-8

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C19H16N2O2/c22-18-11-10-15-8-4-5-9-16(15)17(18)13-20-21-19(23)12-14-6-2-1-3-7-14/h1-11,13,22H,12H2,(H,21,23)/b20-13+

InChI Key

RYDNMKPRFMVSEJ-DEDYPNTBSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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